N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide
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Overview
Description
N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
The synthesis of N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactionsThe final steps involve the coupling of the triazole derivative with 2-fluoropyridine-4-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Chemical Reactions Analysis
N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Industry: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, while the fluoropyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide include:
- N-[2-(3-ethyl-5-phenyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide
- N-[2-(3-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide
These compounds share the triazole and pyridine rings but differ in the substituents attached to the triazole ring. The unique combination of the sulfanyl group and the fluoropyridine moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5OS/c1-2-10-16-17-12(20)18(10)6-5-15-11(19)8-3-4-14-9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMOVCCPGUBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CCNC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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